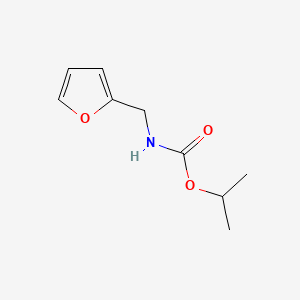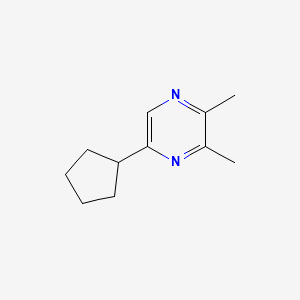
N-Amidinooctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Amidinooctanamide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.2667 g/mol . It is also known by its systematic name, Octanamide, N-(aminoiminomethyl)- . This compound is characterized by its amidine functional group attached to an octanamide backbone, making it a unique molecule in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinooctanamide typically involves the reaction of octanoyl chloride with guanidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride (SOCl2) to form octanoyl chloride.
Reaction with Guanidine: The octanoyl chloride is then reacted with guanidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: N-Amidinooctanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can hydrolyze to form octanoic acid and guanidine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH, elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Octanoic acid and guanidine.
Reduction: Octylamine.
Substitution: Depending on the nucleophile, various substituted octanamides.
科学的研究の応用
N-Amidinooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and inflammatory conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Amidinooctanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Similar Compounds:
N-Amidinohexanamide: Similar structure but with a shorter carbon chain.
N-Amidinooctanoic Acid: Similar functional groups but with a carboxylic acid instead of an amide.
N-Amidinodecanoamide: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both amidine and amide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
| 5633-74-9 | |
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC名 |
N-(diaminomethylidene)octanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8(13)12-9(10)11/h2-7H2,1H3,(H4,10,11,12,13) |
InChIキー |
ZHCWNUYIITXNFR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







